molecular formula C15H20N2O3 B13925782 tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate

tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate

Cat. No.: B13925782
M. Wt: 276.33 g/mol
InChI Key: KQEFABKWCKCJJE-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 1’,2’,5,6-tetrahydro-2’-oxo[2,4’-bipyridine]-1(4H)-carboxylate is a complex organic compound with a unique structure that includes a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 1’,2’,5,6-tetrahydro-2’-oxo[2,4’-bipyridine]-1(4H)-carboxylate typically involves multiple steps. One common method includes the cyclization of N-acetyl-N-methyl-β-aminopropionitrile, followed by catalytic hydrogenation to produce N-acetyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 1’,2’,5,6-tetrahydro-2’-oxo[2,4’-bipyridine]-1(4H)-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative of the original compound.

Scientific Research Applications

1,1-Dimethylethyl 1’,2’,5,6-tetrahydro-2’-oxo[2,4’-bipyridine]-1(4H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 1’,2’,5,6-tetrahydro-2’-oxo[2,4’-bipyridine]-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1,1-Dimethylethyl 1’,2’,5,6-tetrahydro-2’-oxo[2,4’-bipyridine]-1(4H)-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl 6-(2-oxo-1H-pyridin-4-yl)-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-9-5-4-6-12(17)11-7-8-16-13(18)10-11/h6-8,10H,4-5,9H2,1-3H3,(H,16,18)

InChI Key

KQEFABKWCKCJJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1C2=CC(=O)NC=C2

Origin of Product

United States

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